2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-3-carboxylic acid with 4-sulfamoylbenzylamine under specific reaction conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced using standard reagents. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the pH balance in cancer cells, leading to their apoptosis (programmed cell death). The compound may also interact with other molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but lacks the pyridine ring.
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and have been studied for their anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
CAS No. |
380461-20-1 |
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Molecular Formula |
C13H12ClN3O3S |
Molecular Weight |
325.77 g/mol |
IUPAC Name |
2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O3S/c14-12-11(2-1-7-16-12)13(18)17-8-9-3-5-10(6-4-9)21(15,19)20/h1-7H,8H2,(H,17,18)(H2,15,19,20) |
InChI Key |
MYCHMDDPNXGXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
solubility |
38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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